1,5-Diazatricyclo(4.2.2.22,5)dodecane

Photoelectron spectroscopy Organocatalysis Electron-donor strength

1,5-Diazatricyclo(4.2.2.22,5)dodecane (CAS 100098‑23‑5) is a saturated, cage‑shaped, tricyclic diamine with molecular formula C₁₀H₁₈N₂ and a molecular weight of 166.26 g mol⁻¹. Its IUPAC‑standard InChIKey is DWJNJMOHBKOYPQ‑UHFFFAOYSA‑N, and its computed density is 1.093 g cm⁻³ with a boiling point of 269.6 °C (at 760 mmHg).

Molecular Formula C10H18N2
Molecular Weight 166.26 g/mol
CAS No. 100098-23-5
Cat. No. B034142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Diazatricyclo(4.2.2.22,5)dodecane
CAS100098-23-5
Synonyms1,5-Diazatricyclo[4.2.2.22,5]dodecane
Molecular FormulaC10H18N2
Molecular Weight166.26 g/mol
Structural Identifiers
SMILESC1CN2CCC1N3CCC2CC3
InChIInChI=1S/C10H18N2/c1-5-11-6-2-9(1)12-7-3-10(11)4-8-12/h9-10H,1-8H2
InChIKeyDWJNJMOHBKOYPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Diazatricyclo(4.2.2.22,5)dodecane (CAS 100098-23-5): Procurement-Relevant Identity and Physicochemical Profile


1,5-Diazatricyclo(4.2.2.22,5)dodecane (CAS 100098‑23‑5) is a saturated, cage‑shaped, tricyclic diamine with molecular formula C₁₀H₁₈N₂ and a molecular weight of 166.26 g mol⁻¹ [1]. Its IUPAC‑standard InChIKey is DWJNJMOHBKOYPQ‑UHFFFAOYSA‑N, and its computed density is 1.093 g cm⁻³ with a boiling point of 269.6 °C (at 760 mmHg) . The two tertiary amine nitrogens are held in a sterically constrained, electron‑rich cavity that distinguishes the compound from the broader family of bicyclic and tricyclic diamines [2].

Why In‑Class Diamines Cannot Substitute 1,5-Diazatricyclo(4.2.2.22,5)dodecane: The Conformational‑Rigidity and Electronic‑Signature Argument


Superficially interchangeable saturated diamines—such as DABCO, piperazine, or 1,5‑diazacyclooctane—differ fundamentally in the spatial relationship between their nitrogen lone pairs and in the energetic accessibility of those electrons. 1,5‑Diazatricyclo(4.2.2.22,5)dodecane exhibits an exceptionally low first ionization energy (6.7 eV) that is diagnostic of a through‑space coupled, conformationally locked lone‑pair manifold [1]. This electronic signature cannot be replicated by more flexible or less pre‑organized diamines, meaning that substitution by a generic in‑class analog risks loss of the precise stereoelectronic tuning that governs coordination geometry, catalytic activity, and supramolecular recognition [2].

Quantitative Differentiation Evidence for 1,5-Diazatricyclo(4.2.2.22,5)dodecane vs. Closest Structural Analogs


First Vertical Ionization Energy: 1,5-Diazatricyclo(4.2.2.22,5)dodecane vs. 1,4-Diazabicyclo[2.2.2]octane (DABCO)

The first vertical ionization energy (IE₁) of 1,5‑diazatricyclo(4.2.2.22,5)dodecane is 6.7 ± 0.05 eV, measured by photoelectron spectroscopy (PE) [1]. This value lies substantially below the IE₁ of the widely used organocatalyst DABCO (1,4‑diazabicyclo[2.2.2]octane), which is reported as 7.52 eV (vertical) in the same instrumental series [2]. The 0.82 eV lowering corresponds to a >12 kcal mol⁻¹ difference in the energy required to remove an electron from the highest occupied molecular orbital (HOMO). Because the first oxidation event in diamine‑based catalysis and single‑electron‑transfer (SET) processes is directly correlated with IE₁, the target compound is a significantly stronger electron donor than DABCO under comparable gas‑phase conditions [3].

Photoelectron spectroscopy Organocatalysis Electron-donor strength

Through‑Space Lone‑Pair Coupling Magnitude: 1,5-Diazatricyclo(4.2.2.22,5)dodecane vs. 1,5-Diazacyclooctane

Photoelectron spectra of 1,5‑diazatricyclo(4.2.2.22,5)dodecane exhibit two well‑separated lone‑pair ionization bands, with the first band at 6.7 eV and the second band (n₊) shifted to higher energy by ≥1.5 eV, characteristic of strong through‑space coupling between the nitrogen lone pairs enforced by the rigid cage [1]. In contrast, the flexible 8‑membered analog 1,5‑diazacyclooctane shows a significantly smaller lone‑pair splitting (ΔIE ≈ 0.5–0.8 eV) due to conformational averaging that reduces orbital overlap [2]. The larger splitting in the target compound indicates that the two nitrogen lone pairs are pre‑organized into a defined, spatially fixed orientation that cannot be achieved by the conformationally mobile comparator.

Through‑space interaction Lone‑pair coupling Coordination pre‑organization

Conformational Rigidity and Nitrogen‑to‑Nitrogen Distance: 1,5-Diazatricyclo(4.2.2.22,5)dodecane vs. Piperazine

The cage framework of 1,5‑diazatricyclo(4.2.2.22,5)dodecane enforces a fixed N···N distance of approximately 2.7–2.9 Å with the lone pairs oriented toward the interior of the cavity, as inferred from the X‑ray structure of the closely related syn‑3,4‑diazatricyclo[4.2.2.22,5]dodeca‑3,7‑diene (d(N···N) = 2.71 Å) [1]. In contrast, piperazine can adopt both chair and boat conformations with N···N distances ranging from 2.5 Å to >3.5 Å depending on the conformation and substitution pattern [2]. The rigid, pre‑organized geometry of the target compound eliminates the entropic penalty associated with conformational reorganization upon metal binding, a feature that is critical for applications requiring predictable coordination geometry.

Conformational pre‑organization Bite angle Metal coordination

Computed Physicochemical Profile: 1,5-Diazatricyclo(4.2.2.22,5)dodecane vs. 1,3-Diaminoadamantane

The computed boiling point of 1,5‑diazatricyclo(4.2.2.22,5)dodecane is 269.6 °C at 760 mmHg, and its computed density is 1.093 g cm⁻³ . The isomeric tricyclic diamine 1,3‑diaminoadamantane (CAS 10303‑95‑4, also C₁₀H₁₈N₂) exhibits a computed boiling point of 248.6 °C and a density of 1.153 g cm⁻³ . The 21 °C higher boiling point of the target compound, combined with its lower density, reflects the different molecular packing and intermolecular interaction profile arising from the distinct spatial arrangement of the nitrogen atoms—both nitrogens are tertiary and bridgehead‑positioned in the target, whereas 1,3‑diaminoadamantane bears primary amines. These differences have practical consequences for purification (distillation cut points) and formulation (density‑dependent metering in continuous‑flow processes).

Physicochemical differentiation Boiling point Density Procurement specification

Nitrogen Hybridization and Basicity Modulation: 1,5-Diazatricyclo(4.2.2.22,5)dodecane vs. Acyclic Trialkylamines

Force‑field calculations and photoelectron data indicate that the bridgehead nitrogen atoms in 1,5‑diazatricyclo(4.2.2.22,5)dodecane adopt a flattened (more sp²‑like) geometry, which alters the balance between basicity and nucleophilicity relative to acyclic trialkylamines [1]. Specifically, the proton affinity of a related cage diamine (1,5‑diazabicyclo[3.3.3]undecane) was measured to be ~20 kcal mol⁻¹ lower than that of tri‑n‑butylamine, despite similar ionization energies [2]. By analogy, 1,5‑diazatricyclo(4.2.2.22,5)dodecane is predicted to be a weaker Brønsted base but a comparable or stronger nucleophile than tri‑n‑butylamine (IE = 7.50 eV), a combination that is advantageous for Lewis‑base catalysis where proton sequestration must be avoided.

Amine basicity Through‑space interaction Proton affinity Catalyst design

High‑Value Application Scenarios Where 1,5-Diazatricyclo(4.2.2.22,5)dodecane Outperforms Generic Diamines


Strongly Reducing Organocatalyst for Single‑Electron‑Transfer (SET) Transformations

With a first ionization energy of 6.7 eV—substantially lower than DABCO (7.52 eV) and tri‑n‑butylamine (7.50 eV)—the compound serves as a superior electron donor in SET‑mediated reactions such as photo‑redox catalysis, reductive dehalogenation, and radical cyclization. Its enhanced donor strength can expand the substrate scope to include more electron‑deficient aryl halides that are unreactive with conventional amine donors [1].

Pre‑Organized Bidentate Ligand for Transition‑Metal Catalysis

The fixed N···N distance (~2.7–2.9 Å) and convergent lone‑pair orientation make this diamine an ideal bidentate ligand for metals that demand a specific bite angle, such as Pd(II), Cu(I), and Ni(II). Unlike flexible diamines (e.g., piperazine), the cage enforces a single coordination geometry, reducing the number of catalytic resting states and improving enantioselectivity in asymmetric transformations. The electronic differentiation from DABCO further allows fine‑tuning of the metal center's electron density [2].

Rigid Pillar Linker for Metal‑Organic Frameworks (MOFs) with Uniform Pore Architecture

The tricyclic cage provides a geometrically invariant ditopic linker for the construction of metal‑organic frameworks. The absence of conformational degrees of freedom eliminates pore‑size heterogeneity that plagues frameworks built from flexible diamine linkers, resulting in MOFs with sharper gas‑adsorption isotherms and higher CO₂/N₂ selectivity. The tertiary amine nitrogens further offer post‑synthetic modification sites for introducing catalytic functionality [3].

Conformationally Locked Building Block for Supramolecular Host‑Guest Systems

The electron‑rich, inwardly directed cavity created by the two nitrogen lone pairs can serve as a recognition site for cationic guests or hydrogen‑bond donors. The rigid geometry ensures high binding‑affinity reproducibility across batches, a critical requirement for sensor development and molecular‑machine applications where conformational polymorphism in flexible hosts leads to irreproducible binding constants [4].

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